

Amarasterone A CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amarasterone A*

Cat. No.: *B15591710*

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An In-depth Technical Guide to Amarasterone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarasterone A is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is one of the various ecdysteroids isolated from *Rhaponticum carthamoides*, a plant known for its adaptogenic and anabolic properties. While research specifically on **Amarasterone A** is limited, its chemical structure and classification as an ecdysteroid suggest it shares biological activities with more extensively studied compounds in this family, such as 20-hydroxyecdysone. This guide provides a comprehensive overview of the known properties of **Amarasterone A** and discusses its likely biological context based on the broader understanding of ecdysteroid science.

Physicochemical Data

The fundamental physicochemical properties of **Amarasterone A** are summarized below. This information is critical for its identification, quantification, and use in experimental settings.

Property	Value	Source(s)
CAS Number	20853-88-7	[1] [2] [3]
Molecular Weight	508.69 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₂₉ H ₄₈ O ₇	[1] [2] [3] [4]

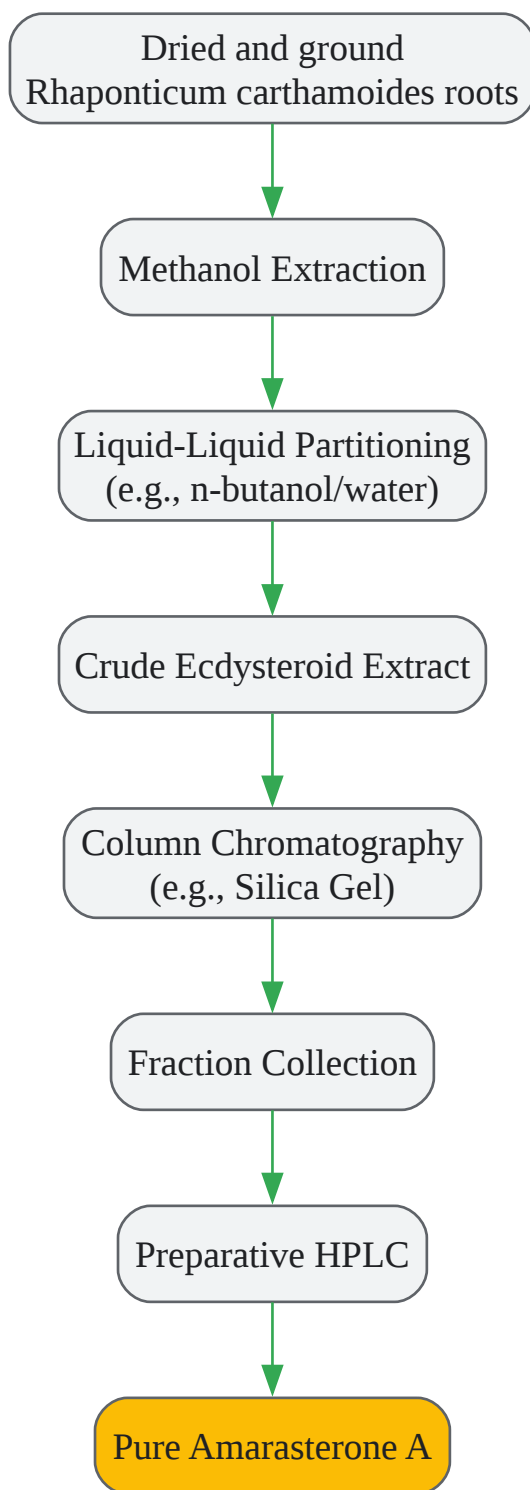
Experimental Protocols

Due to the scarcity of published research focusing exclusively on **Amarasterone A**, the following experimental protocols are based on established methodologies for the isolation, identification, and biological evaluation of ecdysteroids from plant sources, particularly *Rhaponticum carthamoides*. These protocols serve as a practical guide for researchers looking to study **Amarasterone A** and related compounds.

Isolation and Purification of Amarasterone A from *Rhaponticum carthamoides*

This protocol outlines a general procedure for the extraction and chromatographic separation of ecdysteroids.

Workflow for Ecdysteroid Isolation



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Caption: General workflow for the isolation of **Amarasterone A**.

Methodology:

- **Extraction:** Dried and powdered root material of *Rhaponticum carthamoides* is subjected to exhaustive extraction with methanol or ethanol.
- **Solvent Partitioning:** The resulting crude extract is concentrated and partitioned between n-butanol and water to separate polar compounds, including ecdysteroids, into the butanol phase.
- **Column Chromatography:** The butanol fraction is subjected to column chromatography on silica gel or a similar stationary phase, eluting with a gradient of chloroform and methanol to achieve initial separation.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions enriched with ecdysteroids are further purified using preparative reversed-phase HPLC to isolate individual compounds like **Amarasterone A**.

Analytical Quantification

Quantitative analysis of **Amarasterone A** in plant extracts or biological samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Methodology:

- **Chromatographic System:** A reversed-phase C18 column is commonly used.
- **Mobile Phase:** A gradient of water and acetonitrile or methanol is typically employed.
- **Detection:** UV detection at approximately 245 nm is suitable for ecdysteroids. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be used.
- **Quantification:** A calibration curve is generated using a purified **Amarasterone A** standard of known concentration.

In Vitro Bioassays for Anabolic Activity

The anabolic effects of ecdysteroids can be assessed in vitro using muscle cell cultures.

Methodology:

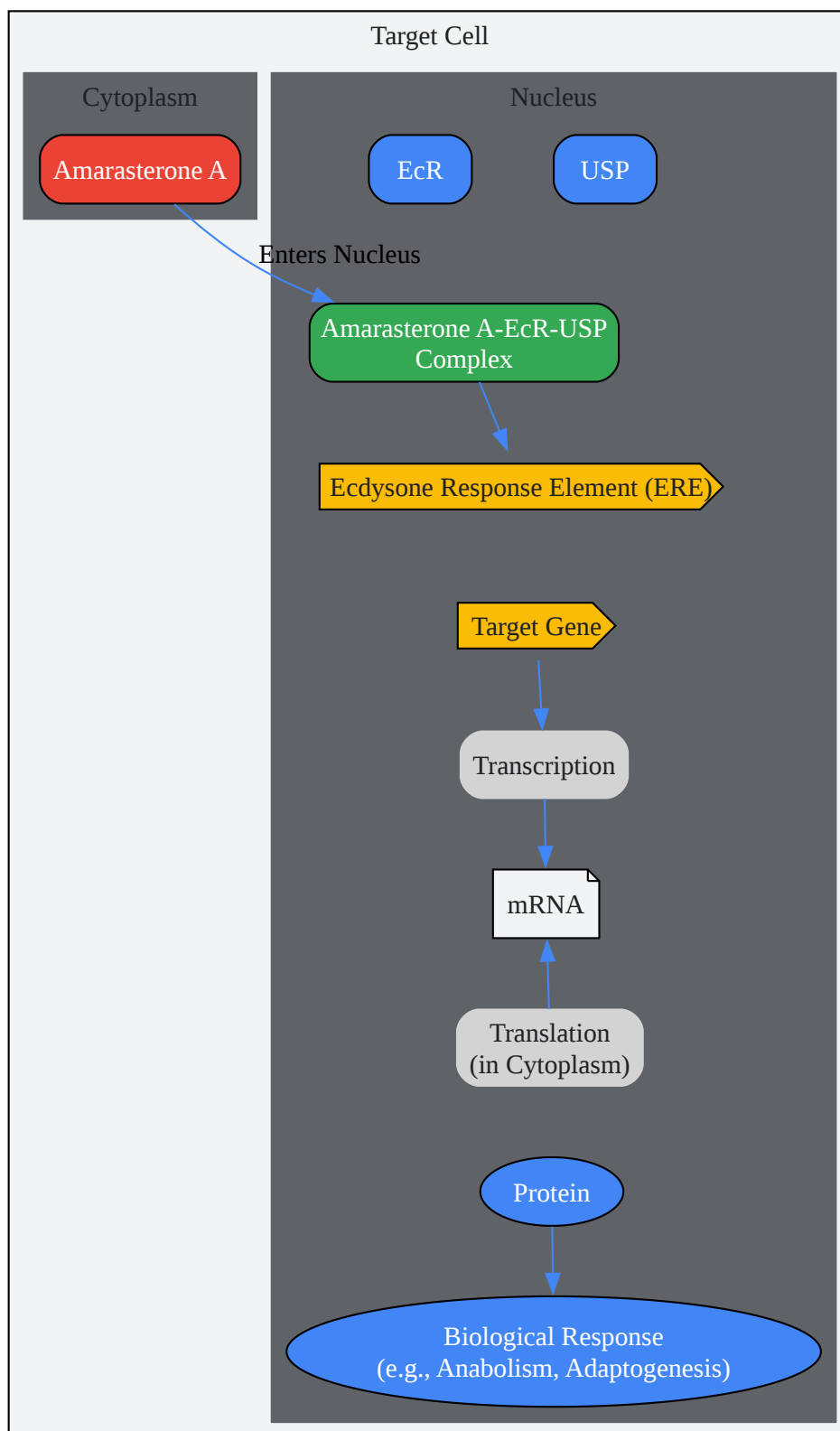
- Cell Culture: C2C12 myoblasts are cultured and induced to differentiate into myotubes.
- Treatment: Differentiated myotubes are treated with varying concentrations of **Amarasterone A**.
- Protein Synthesis Assay: The rate of protein synthesis is measured by the incorporation of radiolabeled amino acids (e.g., ^3H -leucine) into the total protein.
- Analysis: An increase in radiolabel incorporation compared to a vehicle control indicates a stimulation of protein synthesis.

Signaling Pathways

The biological effects of ecdysteroids are primarily mediated through their interaction with a nuclear receptor complex. While the specific signaling cascade for **Amarasterone A** has not been elucidated, it is expected to follow the canonical ecdysteroid signaling pathway.

Canonical Ecdysteroid Signaling Pathway

Ecdysteroids act by binding to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).



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Caption: The canonical ecdysteroid signaling pathway.

Description of the Pathway:

- **Cellular Entry:** Being lipophilic, **Amarasterone A** is expected to cross the cell membrane and enter the nucleus.
- **Receptor Binding:** In the nucleus, it binds to the ligand-binding domain of the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP).
- **Conformational Change:** Ligand binding induces a conformational change in the EcR-USP complex.
- **DNA Binding:** The activated receptor complex binds to specific DNA sequences known as Ecdysone Response Elements (EREs) in the promoter regions of target genes.
- **Gene Transcription:** This binding event recruits co-activator proteins and initiates the transcription of target genes, leading to the synthesis of new proteins.
- **Biological Response:** The newly synthesized proteins mediate the physiological effects associated with ecdysteroids, such as increased protein synthesis (anabolic effect) and enhanced stress resistance (adaptogenic effect).

Disclaimer: The experimental protocols and signaling pathway information provided are based on the general knowledge of ecdysteroids, particularly 20-hydroxyecdysone, due to the limited availability of data specific to **Amarasterone A**. Researchers should validate these methodologies for their specific experimental context.

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- To cite this document: BenchChem. [Amarasterone A CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591710#amarasterone-a-cas-number-and-molecular-weight]

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